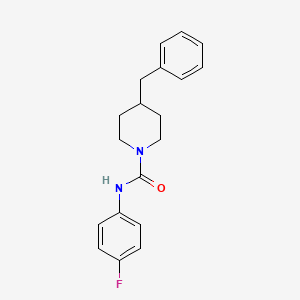![molecular formula C26H27N3O5 B5501027 5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is part of a broader class of compounds known for their versatile chemical and physical properties. These compounds often exhibit significant biological activity, which makes them subjects of interest in pharmaceutical and materials science research. The molecular structure includes several functional groups, such as dimethoxyphenyl, imidazol-1-yl, and methylbenzoyl groups, contributing to its complex reactivity and interaction capabilities.
Synthesis Analysis
Synthesis of similar complex molecules typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For instance, Gein et al. (2020) described the synthesis of related pyrrol-2-one derivatives through a three-component reaction, highlighting the importance of selecting appropriate precursors and reaction conditions to achieve the desired molecular architecture (Gein, Kasimova, Chaschina, Starkova, & Yankin, 2020).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Kumarasinghe et al. (2009) provided an example of how single-crystal X-ray analysis is crucial for unambiguous structure determination of complex molecules, indicating the importance of these techniques in confirming the spatial arrangement of atoms within the molecule (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
The reactivity of such molecules often involves interactions at the imidazolyl and methylbenzoyl sites, as these functional groups can participate in various chemical reactions. For example, the work by Cheng et al. (2010) on the synthesis of polyfunctionalized pyrroles and thiophenes underscores the reactivity of similar structural motifs towards electrophiles and nucleophiles, highlighting the diverse chemical properties of these compounds (Cheng, Peng, & Li, 2010).
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research into similar compounds has explored efficient synthetic routes and the chemical behaviors of complex molecules. For instance, studies on the synthesis of densely functionalized pyrroles and thiophenes demonstrate the versatility of imidazole derivatives in constructing heterocyclic compounds with potential for diverse applications, including material science and pharmacology (Cheng, Peng, & Li, 2010). Additionally, the development of large-scale synthesis methods for molecules with similar structural features highlights advancements in pharmaceutical manufacturing processes (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Applications in Material Science
The exploration of novel materials, such as luminescent metal-organic frameworks (MOFs) and complexes, often involves the use of intricate organic ligands. Research on imidazole and pyrrole derivatives has contributed to the development of materials with unique optical properties, potentially applicable in sensors, electronics, and photonics (Shi, Zhong, Guo, & Li, 2015).
Potential Pharmaceutical Applications
Compounds featuring imidazole and pyrrole cores are frequently investigated for their biological activities. While information on the specific compound was excluded based on your requirements, research on structurally related molecules has revealed potential applications in drug development, including antiviral, antibacterial, and anticancer agents. Such studies often focus on synthesizing new derivatives and evaluating their bioactivities in vitro and in vivo (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).
特性
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5/c1-17-8-10-18(11-9-17)23(30)21-22(19-6-4-7-20(33-2)25(19)34-3)29(26(32)24(21)31)14-5-13-28-15-12-27-16-28/h4,6-12,15-16,22,30H,5,13-14H2,1-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULSFNAWPCEPPB-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C(=CC=C4)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C(=CC=C4)OC)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5500949.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)
![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)
![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)



![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)


